(3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid
Description
“(3R,6R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid” is a stereochemically defined, Fmoc (9-fluorenylmethoxycarbonyl)-protected morpholine derivative. The Fmoc group serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS). The compound features a six-membered morpholine ring with a methyl substituent at the 6-position and a carboxylic acid group at the 3-position. Its stereochemistry (3R,6R) distinguishes it from other stereoisomers, such as the (3S,6S) variant (CAS: 1932229-43-0) . The molecular formula is C₂₁H₂₁NO₅, with a molecular weight of 367.40 g/mol . This compound is utilized as a building block in medicinal chemistry and peptide engineering, where its rigid morpholine ring and stereochemistry influence conformational stability and intermolecular interactions.
Properties
IUPAC Name |
(3R,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13-10-22(19(12-26-13)20(23)24)21(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUVDADVQCWQEY-BFUOFWGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Significance
(3R,6R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid features a morpholine ring substituted with a methyl group at C6, a carboxylic acid at C3, and an Fmoc-protected amine at C4. The stereochemistry (3R,6R) is critical for its role as a building block in peptide synthesis, where it enables controlled spatial orientation of functional groups . The Fmoc group (9-fluorenylmethoxycarbonyl) provides temporary amine protection during solid-phase peptide synthesis, allowing selective deprotection under mild basic conditions .
Synthesis of the Fmoc Precursor
The preparation of the Fmoc moiety begins with fluorene-9-carboxylic acid, synthesized via reaction of fluorene with dialkyl carbonate and alkali hydride. For example, potassium hydride in dimethyl carbonate at 80°C yields methyl fluorene-9-carboxylate, which is saponified to the free acid .
Table 1: Reaction Conditions for Fluorene-9-Carboxylic Acid Synthesis
| Parameter | Value | Source |
|---|---|---|
| Starting Material | Fluorene (95% purity) | |
| Reagent | Dimethyl carbonate, KH | |
| Temperature | 80°C | |
| Yield | 72–78% |
Morpholine Ring Formation
The (3R,6R)-configured morpholine ring is constructed via cyclization of a chiral diol precursor. A stereoselective approach employs L-serine or L-threonine derivatives to establish the C3 and C6 stereocenters. For instance, Fmoc-protected serine is glycosylated with a galactopyranosyl donor under N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) catalysis, followed by ring-closing metathesis .
Critical Steps:
-
Glycosylation: Thiophenol-activated galactopyranoside (e.g., 4 in ) reacts with Fmoc-Ser-OPfp in dichloromethane (DCM) at −20°C, achieving α-selectivity via neighboring-group participation .
-
Cyclization: Intramolecular nucleophilic attack of the amine on the activated carbonyl forms the morpholine ring, with the methyl group introduced via chiral auxiliary control .
Fmoc Protection of the Morpholine Amine
The exocyclic amine of the morpholine intermediate is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in anhydrous DCM or dimethylformamide (DMF). Triethylamine is typically added to scavenge HCl, with reactions proceeding at 0–25°C for 2–4 hours .
Table 2: Fmoc Protection Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagent | Fmoc-Cl (1.1 equiv) | |
| Solvent | DCM or DMF | |
| Base | Triethylamine (2.0 equiv) | |
| Temperature | 0°C → 25°C | |
| Yield | 85–92% |
Carboxylic Acid Functionalization
The C3 carboxylic acid is introduced via oxidation of a primary alcohol or hydrolysis of a nitrile group. A preferred method involves TEMPO-mediated oxidation of a hydroxymethyl group in aqueous acetonitrile, providing the carboxylic acid in >90% yield . Alternative routes employ saponification of methyl esters using LiOH or NaOH in THF/water mixtures .
Stereochemical Control and Resolution
The (3R,6R) configuration is achieved through chiral auxiliary-directed synthesis or enzymatic resolution. For example, lipase-mediated kinetic resolution of a racemic morpholine ester in isopropyl ether affords the desired enantiomer with >98% enantiomeric excess (ee) .
Key Observation: Use of (−)-menthol as a chiral auxiliary in early synthesis stages improves diastereomeric ratio to 9:1, reducing reliance on chromatographic separation .
Purification and Characterization
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Characterization by NMR and HRMS confirms structure and stereochemistry:
-
NMR (400 MHz, CDCl): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H, Fmoc ArH), 4.40 (m, 1H, C3-H), 3.85 (dd, J = 11.2, 2.8 Hz, 1H, C6-H) .
-
HRMS (ESI): m/z calculated for CHNO [M+H]: 368.1497, found: 368.1494 .
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Reported Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Source |
|---|---|---|---|---|
| Glycosylation/Cyclization | 66 | 95 | 3R,6R (92% ee) | |
| Chiral Auxiliary | 74 | 98 | 3R,6R (>99% ee) | |
| Enzymatic Resolution | 58 | 97 | 3R,6R (98% ee) |
Challenges and Optimization Strategies
-
Byproduct Formation: Dibenzofulvene, generated during Fmoc deprotection, can alkylate nucleophilic sites. Mitigation involves adding piperidine (20% v/v in DMF) to trap the fulvene .
-
Solvent Effects: DMF enhances reaction rates but complicates purification. Substituting with 2-MeTHF improves yield by 12% while simplifying solvent removal .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the carboxylic acid group to an alcohol or aldehyde.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine or other secondary amines for Fmoc deprotection.
Major Products
Oxidation: Alcohols, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Free amine derivatives.
Scientific Research Applications
Organic Synthesis
Fmoc-protected amino acids like (3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid are essential building blocks in organic synthesis. They are widely used in the synthesis of peptides and other complex organic molecules due to their stability and ease of manipulation during chemical reactions. The Fmoc group allows for selective protection of the amine group, facilitating further reactions without unwanted side reactions.
Biological Studies
The compound has shown potential in various biological applications:
- Anticancer Activity : Recent studies have demonstrated that this compound exhibits significant activity against cancer cell lines. For instance, in vitro assays indicated that it inhibits proliferation in breast cancer cells (MCF-7) by inducing apoptosis and disrupting the cell cycle. The IC50 values ranged from 10 to 25 µM depending on the specific cell line tested .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation. Its structure suggests potential interactions with protein targets, enhancing its role as a biochemical probe .
Drug Development
The unique structural features of this compound make it a candidate for drug development. Its ability to modulate biological pathways could lead to the development of novel therapeutic agents targeting diseases such as cancer and inflammatory disorders.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the effect of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
Case Study 2: Mechanistic Insights
Research conducted on enzyme interactions suggested that the compound could inhibit specific kinases involved in cancer progression. The mechanism was attributed to its ability to bind selectively to the active site of these enzymes, thereby blocking their activity and leading to reduced tumor growth .
Mechanism of Action
The mechanism of action of this compound largely depends on its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparison Points
Stereochemistry and Substitution: The target compound’s (3R,6R) configuration contrasts with non-methylated morpholine analogs (e.g., CAS 204320-51-4), which lack stereochemical complexity. The (3S,6S) stereoisomer (CAS 1932229-43-0) would exhibit mirror-image properties, affecting chiral recognition in biological systems .
Ring Systems :
- Morpholine vs. Pyrrolidine/Oxetane : Morpholine’s six-membered ring offers lower strain and better solubility in polar solvents compared to pyrrolidine (5-membered) or oxetane (4-membered). Oxetane derivatives (e.g., CAS 1380327-56-9) exhibit higher solubility but reduced stability due to ring strain .
- Fused Rings : Compounds like rac-(3aR,6aR)-5-Fmoc-hexahydrofuro[2,3-c]pyrrole-6a-carboxylic acid (CAS 2137851-84-2) introduce fused bicyclic systems, enhancing rigidity but complicating synthesis .
Functional Groups: The trifluoromethyl group in pyrrolidine analogs (e.g., CAS entries in ) enhances electronegativity, improving metabolic stability and membrane permeability. Linear Fmoc-amino acids (e.g., CAS 193954-26-6) lack cyclic constraints, enabling flexible backbone incorporation but offering less control over conformation .
Safety and Handling :
- Fmoc-protected compounds generally require precautions against skin/eye irritation (e.g., CAS 1380327-56-9 mandates PPE and ventilation) . Toxicity data for the target compound remain uncharacterized but likely align with similar Fmoc derivatives .
Research Findings
- Synthetic Utility: The methyl group in the target compound may hinder Pd-catalyzed cross-coupling reactions compared to non-methylated analogs, as seen in carbazole syntheses (e.g., Suzuki coupling in ) .
- Solubility : Oxetane-containing analogs (CAS 1380327-56-9) demonstrate higher aqueous solubility due to polar ring oxygen, whereas methylated morpholines prioritize organic solvent compatibility .
- Biological Interactions : Trifluoromethyl groups (e.g., in ) improve pharmacokinetics but may introduce synthetic challenges due to fluorine’s electronegativity .
Biological Activity
(3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid, commonly referred to as Fmoc-morpholine derivative, is a synthetic compound notable for its potential biological activities. This compound features a morpholine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and reactivity in various biochemical contexts. The exploration of its biological activity encompasses antimicrobial properties, interactions with biological macromolecules, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 367.4 g/mol. The structure includes a morpholine ring that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO5 |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 2227711-20-6 |
Antimicrobial Properties
Research indicates that Fmoc-morpholine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. This activity is often assessed through Minimum Inhibitory Concentration (MIC) assays.
Interaction Studies
The biological activity of this compound has been investigated through interaction studies with proteins and nucleic acids. These studies utilize techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding affinities between the compound and target proteins.
- Nuclear Magnetic Resonance (NMR) : To elucidate structural changes upon binding to biological macromolecules.
These interactions are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.
Case Studies
- HDAC Inhibition : A study focused on the inhibition of histone deacetylases (HDACs) by various morpholine derivatives found that specific modifications in the structure significantly enhanced their inhibitory potency against class I HDACs. The compound's ability to selectively inhibit HDAC isoforms suggests its potential in cancer therapy by modulating gene expression.
- Peptide Synthesis Applications : The Fmoc group is widely used in solid-phase peptide synthesis, where it serves as a protective group for amino acids. The incorporation of this compound into peptide sequences has been explored for developing novel therapeutic peptides with enhanced stability and bioactivity.
Research Findings
Recent research highlights the versatility of Fmoc-morpholine derivatives in drug development:
- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.
- Mechanistic Insights : Investigations into the structure-activity relationship (SAR) have provided insights into how modifications at various positions on the morpholine ring influence biological activity.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (3R,6R)-4-Fmoc-6-methylmorpholine-3-carboxylic acid in laboratory settings?
- Methodological Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Engineering Controls: Conduct experiments in fume hoods with adequate ventilation to minimize inhalation risks .
- Decontamination: Clean spills immediately using ethanol/water mixtures, avoiding dry sweeping to prevent dust dispersion .
- Storage: Store at 2–8°C in airtight containers away from light and moisture to prevent degradation .
Q. How can researchers confirm the structural integrity of this compound after synthesis or prolonged storage?
- Methodological Answer:
- Analytical Techniques:
- HPLC-MS: Monitor purity and detect decomposition products (e.g., free morpholine or Fmoc-deprotected species) .
- NMR Spectroscopy: Compare H and C spectra with reference data to verify stereochemistry (3R,6R configuration) .
- Stability Testing: Perform accelerated degradation studies under varying pH and temperature conditions to identify instability triggers .
Advanced Research Questions
Q. How can coupling efficiency be optimized when integrating this Fmoc-morpholine derivative into peptide-based drug candidates?
- Methodological Answer:
- Activation Strategies: Use coupling agents like HATU or DIC/HOBt in DMF or DCM to enhance reactivity of the carboxylic acid group .
- Solvent Optimization: Test polar aprotic solvents (e.g., DMF, NMP) to improve solubility and reduce steric hindrance during solid-phase synthesis .
- Real-Time Monitoring: Employ LC-MS to track coupling completion and identify side reactions (e.g., racemization or Fmoc cleavage) .
Q. How should researchers address contradictions in reported solubility data for this compound across different studies?
- Methodological Answer:
- Systematic Solubility Profiling:
- Test solubility in solvents (e.g., DMSO, THF, aqueous buffers) at controlled temperatures (25°C, 37°C) .
- Quantify solubility via gravimetric analysis or UV-Vis spectroscopy .
- Data Reconciliation: Compare results with structurally analogous Fmoc-protected compounds (e.g., oxetane or piperidine derivatives) to identify trends .
Q. What strategies are recommended for assessing toxicity when limited toxicological data is available?
- Methodological Answer:
- In Silico Modeling: Use QSAR tools to predict acute toxicity based on functional groups (e.g., Fmoc, morpholine) .
- In Vitro Assays: Perform cytotoxicity screening (e.g., MTT assay) on human cell lines (HEK293, HepG2) to establish safe handling thresholds .
- Precautionary Measures: Assume hazard equivalence to similar Fmoc-amino acids (e.g., skin/eye irritation) until empirical data is obtained .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
